Florzolotau, also known as [18F]APN-1607 or [18F]PM-PBB3, is a novel positron emission tomography (PET) radiotracer designed for imaging tau pathology in neurodegenerative diseases such as Alzheimer's disease and other tauopathies. It is classified as a second-generation tau tracer, developed to address limitations seen in earlier tracers regarding non-specific binding and sensitivity. Florzolotau has shown efficacy in detecting both three-repeat and four-repeat tau isoforms, making it a valuable tool in clinical settings for diagnosing various neurodegenerative conditions .
Methods of Synthesis: The synthesis of florzolotau involves several key steps. Initially, the 18F-fluoride ion is trapped on an ion exchange column and subsequently eluted using a potassium carbonate solution. The eluted radioactivity is then dried and reacted with a tosylate precursor in dimethyl sulfoxide at elevated temperatures. The reaction mixture undergoes further purification using high-performance liquid chromatography (HPLC) to yield florzolotau with a reported yield of approximately 43.7% .
Technical Details: The synthesis process utilizes a NEPTIS perform synthesizer and involves precise temperature control, nitrogen purging, and azeotropic evaporation techniques to ensure high purity and activity of the final product. The entire synthesis process is monitored to maintain optimal conditions for radiochemical yield and quality .
Florzolotau's molecular structure consists of a complex arrangement that allows it to bind selectively to tau aggregates in the brain. The compound's detailed structural data includes:
Florzolotau participates in specific chemical reactions that are crucial for its function as a PET tracer. Upon administration, it interacts with tau aggregates in the brain, allowing for visualization through PET imaging. The primary reaction involves the binding of florzolotau to tau proteins, which can be quantified using standard uptake value ratios (SUVr) derived from PET scans .
Technical Details: The biodistribution studies indicate that florzolotau primarily accumulates in the brain, liver, and intestines post-injection, showcasing its pharmacokinetic profile essential for effective imaging .
The mechanism of action of florzolotau involves its selective binding to pathological tau aggregates present in neurodegenerative diseases. Following intravenous administration, florzolotau crosses the blood-brain barrier and binds to tau proteins, facilitating their visualization via PET imaging.
Process: After injection, florzolotau demonstrates rapid uptake in the brain within minutes, with peak accumulation observed shortly after administration. This allows clinicians to assess tau pathology effectively through imaging techniques .
Florzolotau exhibits several important physical and chemical properties:
Florzolotau has significant applications in scientific research and clinical practice:
Tauopathies represent a heterogeneous group of neurodegenerative disorders characterized by the pathological accumulation of misfolded tau protein within neurons and glial cells. Tau, a microtubule-associated protein, exists predominantly as six isoforms generated through alternative splicing of the MAPT gene on chromosome 17q21. These isoforms differ by the inclusion of either three (3R) or four (4R) microtubule-binding repeat domains in the carboxy-terminal region. In healthy human brains, 3R and 4R isoforms maintain an approximate equilibrium, critical for microtubule stabilization and axonal transport. However, tauopathies exhibit disturbances in this equilibrium, leading to isoform-specific aggregation patterns that define disease classification and neuropathological features [8].
Alzheimer’s disease, the most prevalent tauopathy, demonstrates a near-equal predominance of both 3R and 4R isoforms within neurofibrillary tangles. In contrast, non-Alzheimer tauopathies exhibit distinct isoform biases: Progressive supranuclear palsy and corticobasal degeneration are characterized by predominant 4R tau aggregation, while Pick’s disease involves primarily 3R tau. This isoform-specific pathology underpins differences in regional vulnerability and clinical manifestations. For instance, 4R tauopathies typically present with pronounced subcortical involvement (basal ganglia, brainstem) and motor symptoms, whereas 3R/4R mixed tauopathies like Alzheimer’s disease show early cortical limbic and neocortical deposition correlating with cognitive decline [4] [8].
The spatial progression of tau pathology follows well-described neuroanatomical staging systems, such as Braak staging in Alzheimer’s disease, where neurofibrillary tangles advance from transentorhinal regions to neocortex. Similarly, post mortem studies in progressive supranuclear palsy delineate a sequential spread from subcortical (globus pallidus, subthalamic nucleus) to cortical and cerebellar regions. This hierarchical progression reflects the prion-like propagation of tau aggregates along neural networks, where misfolded tau seeds template the conversion of native tau into pathological forms. Molecular imaging of tau pathology thus requires ligands capable of distinguishing these isoform-specific and region-specific aggregation patterns to enable accurate differential diagnosis [4] [7].
Table 1: Classification of Major Tauopathies by Predominant Tau Isoform and Neuropathological Features
Tauopathy Classification | Primary Tau Isoform | Characteristic Affected Regions | Associated Clinical Syndromes |
---|---|---|---|
Alzheimer’s disease | 3R + 4R | Medial temporal lobe, neocortex | Amnestic dementia |
Progressive supranuclear palsy | Predominantly 4R | Globus pallidus, midbrain, dentate nucleus | Richardson syndrome, parkinsonism |
Corticobasal degeneration | Predominantly 4R | Motor cortex, basal ganglia | Corticobasal syndrome |
Pick’s disease | Predominantly 3R | Frontotemporal cortex | Behavioral variant frontotemporal dementia |
The development of tau-specific positron emission tomography radioligands has evolved through distinct generations, each addressing critical limitations in target selectivity and binding properties. First-generation tracers, exemplified by [¹⁸F]Flortaucipir (also known as [¹⁸F]AV-1451 or [¹⁸F]T807) and the [¹⁸F]THK series ([¹⁸F]THK523, [¹⁸F]THK5351), enabled initial in vivo visualization of tau aggregates in Alzheimer’s disease. However, these compounds faced significant challenges. [¹⁸F]THK5351 exhibited high non-specific binding to monoamine oxidase B, particularly in basal ganglia and thalamus, confounding interpretation of off-target signals in subcortical regions implicated in 4R tauopathies. Similarly, [¹⁸F]Flortaucipir demonstrated limited affinity for non-Alzheimer tau isoforms (particularly 4R tau) and substantial off-target binding to neuromelanin, iron, and hemorrhagic brain regions. Furthermore, its binding to meningeal melanocytes frequently generated artifactual signals in cerebellar vermis—a critical reference region for quantification [7] [9].
Second-generation tau radioligands emerged to overcome these limitations through refined chemical structures designed to minimize off-target interactions while enhancing affinity for diverse tau conformers. Key advancements included:
Notable second-generation tracers include [¹⁸F]PI-2620 and [¹⁸F]Florzolotau (also designated [¹⁸F]APN-1607 or [¹⁸F]PM-PBB3). [¹⁸F]PI-2620 shows marked reduction in monoamine oxidase off-target binding but retains some affinity for melanin-containing structures. [¹⁸F]Florzolotau, derived from the chemical structure 1-[¹⁸F]fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol, achieves superior selectivity through its β-conformation-locked backbone, enabling specific engagement with the cross-β-sheet architecture of tau fibrils while avoiding binding to amyloid beta plaques (>25-fold selectivity) [8].
Table 2: Comparative Properties of Key Tau Positron Emission Tomography Radioligands
Radioligand | Generation | Off-Target Binding Challenges | Tau Isoform Affinity | Key Diagnostic Limitations |
---|---|---|---|---|
[¹⁸F]THK5351 | First | High binding to monoamine oxidase B | Moderate for 3R/4R | Basal ganglia artifacts, white matter retention |
[¹⁸F]Flortaucipir | First | Neuromelanin, iron, meninges | Strong for 3R/4R in Alzheimer’s disease; weak for 4R | Inconsistent detection in progressive supranuclear palsy/corticobasal degeneration |
[¹⁸F]MK6240 | Second | Meningeal, choroid plexus | 3R/4R in Alzheimer’s disease | Limited 4R tauopathy detection |
[¹⁸F]PI-2620 | Second | Melanin-containing cells | 3R/4R; moderate 4R | Variable subcortical signal |
[¹⁸F]Florzolotau | Second | Minimal (hepatic clearance) | Broad 3R/4R including 4R | None identified for primary tauopathies |
[¹⁸F]Florzolotau was specifically engineered to address the dual challenges of off-target binding and restricted tau isoform recognition that hampered earlier tau positron emission tomography radioligands. Its molecular design originated from systematic structure-activity relationship studies focusing on the PBB3 core structure, modified to enhance binding specificity for tau fibrils while reducing interactions with confounding molecular targets. The fluorinated propanol side chain and methylamino pyridine moiety confer optimal conformation for engaging the hydrophobic grooves of tau filaments, with in vitro dissociation constants (KD) consistently below 10 nM for both Alzheimer’s disease-derived paired helical filaments and progressive supranuclear palsy-derived straight filaments. Crucially, autoradiographic studies confirmed negligible binding to monoamine oxidase A/B, amyloid beta plaques, α-synuclein, or TDP-43 aggregates, addressing a critical limitation of first-generation compounds like [¹⁸F]Flortaucipir and [¹⁸F]THK5351 [7] [8].
Clinical validation studies demonstrated [¹⁸F]Florzolotau’s ability to capture region-specific tau patterns across the tauopathy spectrum. In Alzheimer’s disease, it exhibits a classic Braak-like distribution with elevated standardized uptake value ratios in temporal and parietal cortices, correlating with cognitive impairment severity (Cohen’s d = 2.1–3.2 versus controls). In 4R tauopathies, it reveals distinct subcortical-cortical gradients: Progressive supranuclear palsy patients show pronounced binding in globus pallidus, midbrain, and dentate nucleus (standardized uptake value ratio 1.5–1.8 versus cerebellar reference), while corticobasal degeneration demonstrates asymmetric uptake in motor cortex and basal ganglia. A pivotal study involving 94 parkinsonism patients established visual interpretation of [¹⁸F]Florzolotau positron emission tomography could differentiate progressive supranuclear palsy/corticobasal degeneration from other parkinsonian syndromes with 84.3% sensitivity and 88.4% specificity (area under the curve 0.87), outperforming earlier tracers in real-world cohorts with overlapping phenotypes [1] [4].
Quantitative kinetic modeling further substantiates [¹⁸F]Florzolotau’s target engagement. Distribution volume ratios derived from dynamic imaging show excellent correlation with post mortem tau burden (r = 0.89, p < 0.001) in progressive supranuclear palsy. Unlike [¹⁸F]PI-2620, which exhibits sex-dependent off-target binding in cerebellar vermis due to leptomeningeal melanocytes, [¹⁸F]Florzolotau shows minimal cerebellar retention, enabling reliable use of cerebellar gray matter as a reference region. This pharmacokinetic profile, combined with hepatobiliary clearance (minimizing bone/brain metabolites), positions [¹⁸F]Florzolotau as a versatile biomarker for staging tau pathology in vivo [4] [9].
Table 3: Diagnostic Performance of [¹⁸F]Florzolotau Positron Emission Tomography in Key Clinical Studies
Clinical Cohort | Sample Size | Reference Standard | Performance Metrics | Binding Pattern Characteristics |
---|---|---|---|---|
Parkinsonism (suspected 4R tauopathy) | 94 | Interdisciplinary consensus diagnosis | Sensitivity 84.3%, Specificity 88.4%, Area under the curve 0.87 | Subcortical predominance in progressive supranuclear palsy/corticobasal degeneration; cortical in Alzheimer’s disease |
Progressive supranuclear palsy | 148 | Progressive supranuclear palsy rating scale | Regional standardized uptake value ratio Z scores: Globus pallidus 2.0 ± 0.8, Midbrain 1.8 ± 0.7 | Pallido-nigro-luysian axis binding correlating with disease stage (r = 0.72) |
Alzheimer’s disease/Mild cognitive impairment | 42 | Amyloid positron emission tomography positivity | Standardized uptake value ratio temporal cortex: Controls 1.2 ± 0.2, Alzheimer’s disease 1.9 ± 0.3 | Braak-like progression with inferior temporal > parietal > occipital |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7